molecular formula C13H9NO4 B3028594 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 236102-72-0

2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B3028594
CAS No.: 236102-72-0
M. Wt: 243.21
InChI Key: MIVOQZYLGZRQHP-UHFFFAOYSA-N
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Description

2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H9NO4 It is a derivative of biphenyl, characterized by the presence of a nitro group (-NO2) at the 2’ position and a carboxylic acid group (-COOH) at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid typically involves a multi-step process. One common method is the nitration of biphenyl derivatives followed by carboxylation. For instance, a biphenyl compound can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. Subsequent carboxylation can be achieved through various methods, such as the use of carbon dioxide under high pressure and temperature in the presence of a catalyst .

Industrial Production Methods

Industrial production of 2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. For example, a three-step continuous flow process can be employed, starting with a Suzuki cross-coupling reaction, followed by nitro group reduction, and finally carboxylation . This method allows for better control over reaction conditions and scalability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(2-nitrophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVOQZYLGZRQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680718
Record name 2'-Nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236102-72-0
Record name 2'-Nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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